5-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide
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Overview
Description
5-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide is a synthetic organic compound. Its structure features fluoro-substituted nicotinamide and benzothiadiazole, rendering it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide generally involves multiple steps. Starting with 5-fluoronicotinic acid, it undergoes a reaction with ethylamine to form 5-fluoronicotinamide. Concurrently, 6-fluoro-3-methylbenzo[c][1,2,5]thiadiazole-2,2-dioxide is prepared through the reaction of 6-fluorobenzothiadiazole with methyl iodide under specific conditions. Both intermediates undergo condensation to yield the final product.
Industrial Production Methods
Industrial synthesis of this compound may involve optimizing reaction conditions for yield and purity. Large-scale reactions are usually performed in batch reactors under controlled temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
The compound typically undergoes reactions like oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation reactions often utilize oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction can be facilitated by hydrogen gas in the presence of palladium catalysts. Substitution reactions generally occur with nucleophilic reagents.
Major Products
Depending on the type of reaction, different products can be formed. For instance, oxidation might produce a hydroxylated derivative, while reduction could yield an amine-substituted product.
Scientific Research Applications
5-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide is utilized in various scientific domains:
Chemistry: : As a probe for studying reaction mechanisms.
Biology: : Investigating enzyme interactions and metabolic pathways.
Medicine: : Potential therapeutic applications in cancer and infectious diseases.
Industry: : Used in the synthesis of advanced materials and chemicals.
Mechanism of Action
The compound’s mechanism of action involves interacting with specific molecular targets, such as enzymes and receptors, which modulate biochemical pathways. Its fluorinated structure enhances its binding affinity and selectivity, influencing its efficacy.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-N-(2-(6-methyl-3-fluoro-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide
5-chloro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide
Uniqueness
Compared to its analogs, 5-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide exhibits superior binding properties due to the presence of dual fluoro groups, enhancing its overall efficacy.
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Properties
IUPAC Name |
5-fluoro-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N4O3S/c1-20-13-3-2-11(16)7-14(13)21(25(20,23)24)5-4-19-15(22)10-6-12(17)9-18-8-10/h2-3,6-9H,4-5H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVQXAWUBSADLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C3=CC(=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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